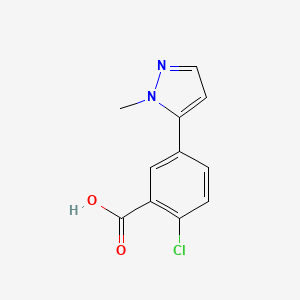
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxadiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can yield the oxadiazole ring . The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
Oxidation: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid.
Reduction: Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol.
Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-1,2,4-triazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-thiadiazole-3-carbaldehyde
- 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in the design of bioactive molecules and advanced materials .
Propiedades
Número CAS |
2097068-71-6 |
|---|---|
Fórmula molecular |
C4HF3N2O2 |
Peso molecular |
166.06 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4HF3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h1H |
Clave InChI |
FBMAWNWCDALKPZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NOC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



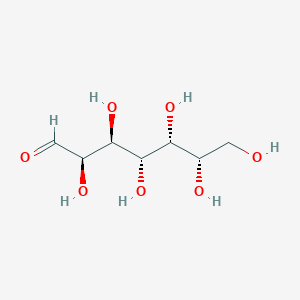


![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)

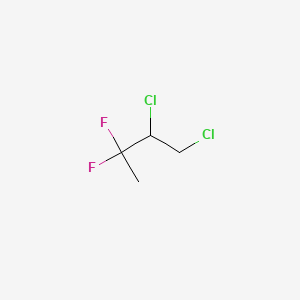

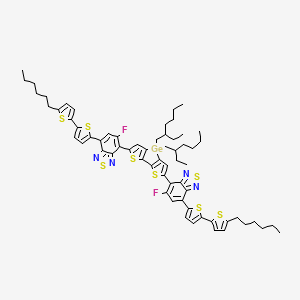
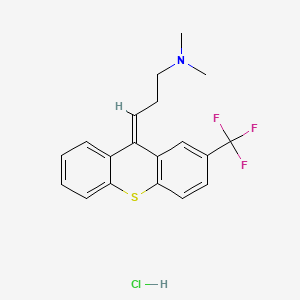
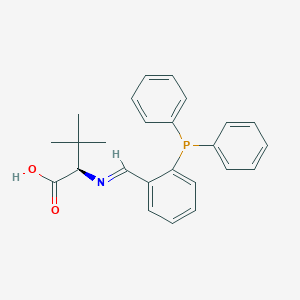
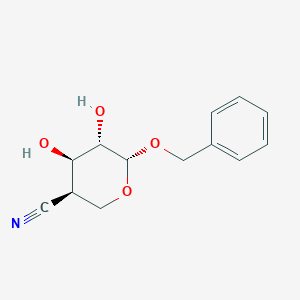
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
